molecular formula C10H11NO B1583903 2,4,6-Trimethylbenzonitrile N-oxide CAS No. 2904-57-6

2,4,6-Trimethylbenzonitrile N-oxide

Cat. No.: B1583903
CAS No.: 2904-57-6
M. Wt: 161.2 g/mol
InChI Key: ZILPALOUYKHPKI-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzonitrile N-oxide is an organic compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.2004 g/mol. This compound is characterized by a benzene ring substituted with three methyl groups and a nitrile group, with an N-oxide functional group attached to the nitrogen atom of the nitrile group.

Scientific Research Applications

2,4,6-Trimethylbenzonitrile N-oxide has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.

  • Biology: The compound can be used in biological studies to investigate the effects of N-oxide groups on biological molecules and systems.

  • Medicine: Research into the potential medicinal properties of N-oxide derivatives is ongoing, with some studies exploring their use as anti-inflammatory or antioxidant agents.

  • Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Safety and Hazards

2,4,6-Trimethylbenzonitrile N-oxide is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbenzonitrile N-oxide can be synthesized through the oxidation of 2,4,6-trimethylbenzonitrile. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or peracetic acid (CH₃CO₃H) under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using more efficient oxidizing agents and optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbenzonitrile N-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracetic acid (CH₃CO₃H) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the N-oxide group.

  • Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The primary product is the N-oxide derivative itself.

  • Reduction: The reduction of the N-oxide group can yield 2,4,6-trimethylbenzonitrile.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Mechanism of Action

2,4,6-Trimethylbenzonitrile N-oxide is similar to other N-oxide derivatives, such as 2,4,6-trimethoxybenzonitrile N-oxide and 2,6-dimethylbenzonitrile N-oxide. its unique structural features, such as the presence of three methyl groups on the benzene ring, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2,4,6-Trimethoxybenzonitrile N-oxide

  • 2,6-Dimethylbenzonitrile N-oxide

  • 2,4,6-Trimethylbenzonitrile

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Properties

IUPAC Name

2,4,6-trimethylbenzonitrile oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILPALOUYKHPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#[N+][O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183277
Record name 2,4,6-Trimethylbenzonitrile, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2904-57-6
Record name 2,4,6-Trimethylbenzonitrile, N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002904576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesitonitrile oxide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82069
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trimethylbenzonitrile, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethylbenzonitrile N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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